molecular formula C16H18N2O3S B3975256 N-[4-(aminosulfonyl)phenyl]-3-phenylbutanamide

N-[4-(aminosulfonyl)phenyl]-3-phenylbutanamide

Cat. No. B3975256
M. Wt: 318.4 g/mol
InChI Key: SJKYJYWKKUGNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-3-phenylbutanamide, commonly known as APSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and materials science. APSB is a sulfonamide-based compound that has been synthesized using different methods and has shown promising results in several studies.

Mechanism of Action

The exact mechanism of action of APSB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. APSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. APSB has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
APSB has been shown to have several biochemical and physiological effects. In vitro studies have shown that APSB inhibits the proliferation of cancer cells and induces apoptosis. APSB has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. In vivo studies have shown that APSB improves glucose and lipid metabolism in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

APSB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. Moreover, APSB has been shown to have low toxicity and high selectivity for certain enzymes and receptors. However, APSB also has some limitations, including its solubility in aqueous solutions and its potential to interact with other compounds in biological systems.

Future Directions

There are several future directions for research on APSB. One direction is to investigate the potential use of APSB in the treatment of cancer, diabetes, and other diseases. Another direction is to develop new materials based on APSB for use in biotechnology and materials science. Moreover, further studies are needed to fully understand the mechanism of action of APSB and its interactions with biological systems. Additionally, the development of new synthesis methods for APSB can improve its yield and purity.

Scientific Research Applications

APSB has been extensively studied for its potential applications in various fields of science. In the medical field, APSB has been investigated for its anti-inflammatory, antitumor, and antidiabetic properties. In biotechnology, APSB has been used as a building block for the synthesis of new materials such as polymers and dendrimers. Moreover, APSB has been studied for its potential use as a biosensor and in drug delivery systems.

properties

IUPAC Name

3-phenyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12(13-5-3-2-4-6-13)11-16(19)18-14-7-9-15(10-8-14)22(17,20)21/h2-10,12H,11H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKYJYWKKUGNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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